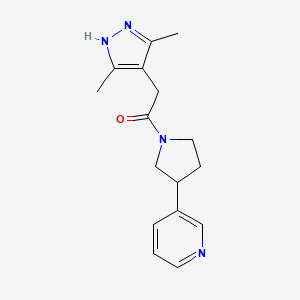![molecular formula C19H23F3N2O5 B6978848 1-[2-[(1S,2R)-2-aminocyclopentyl]acetyl]-3,4-dihydro-2H-quinoline-6-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B6978848.png)
1-[2-[(1S,2R)-2-aminocyclopentyl]acetyl]-3,4-dihydro-2H-quinoline-6-carboxylic acid;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-[(1S,2R)-2-aminocyclopentyl]acetyl]-3,4-dihydro-2H-quinoline-6-carboxylic acid;2,2,2-trifluoroacetic acid is a useful research compound. Its molecular formula is C19H23F3N2O5 and its molecular weight is 416.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic routes and reaction conditions: : The synthesis of this compound typically involves multiple steps:
Formation of the 2-aminocyclopentyl structure through cyclopentene amination.
Acetylation of the 2-aminocyclopentyl intermediate.
Fusion of this intermediate with a dihydroquinoline structure using specific catalysts.
Addition of carboxylic acid groups under controlled pH conditions.
Incorporation of trifluoroacetic acid as a counter-ion to enhance the stability and solubility of the final product.
Industrial production methods: : In an industrial setting, the process is scaled up by using continuous flow reactors for precise control of reaction parameters and yield optimization. Key aspects include maintaining reaction temperature, solvent selection, and purification techniques to ensure high purity.
Types of reactions
Oxidation: : This compound can undergo oxidation to form quinoline-N-oxide derivatives.
Reduction: : Reduction reactions typically yield dihydroquinoline variants.
Substitution: : Nucleophilic substitution at the amine or carboxylic acid sites leads to the formation of diverse derivatives.
Common reagents and conditions
Oxidation: : Potassium permanganate (KMnO4), dilute sulfuric acid (H2SO4).
Reduction: : Hydrogen gas (H2) over palladium on carbon (Pd/C) catalysts.
Substitution: : Alkyl halides in the presence of base catalysts like sodium hydride (NaH).
Major products
Quinoline derivatives
N-substituted dihydroquinoline compounds
Cyclopentylacetyl derivatives
Aplicaciones Científicas De Investigación
Chemistry: : As a versatile intermediate in organic synthesis, it is used in constructing complex molecular frameworks.
Biology and Medicine: : It is investigated for its potential in drug development, especially targeting central nervous system disorders due to its unique molecular interactions with neural receptors.
Industry: : It plays a role in the manufacture of polymers and specialty materials, providing specific properties such as enhanced stability and resistance to degradation.
5. Mechanism of Action: : 1-[2-[(1S,2R)-2-aminocyclopentyl]acetyl]-3,4-dihydro-2H-quinoline-6-carboxylic acid interacts at a molecular level primarily with receptor sites in the human body. It acts as an agonist or antagonist depending on its derivative form, modulating neural pathways or biochemical processes. The trifluoroacetic acid component enhances its bioavailability and passage through cellular membranes.
Similar compounds
1-[2-[(1R,2S)-2-aminocyclopentyl]acetyl]-3,4-dihydro-2H-quinoline-6-carboxylic acid
1-[2-aminocyclopentyl]acetyl]-2H-quinoline-6-carboxylic acid
Uniqueness: : This compound stands out due to its specific stereochemistry, allowing for unique interactions at the molecular level. It offers a distinct balance of hydrophobic and hydrophilic properties, making it versatile for diverse applications.
So there we have it—hopefully that scratches your curiosity itch. Anything specific in these sections you want to explore further?
Propiedades
IUPAC Name |
1-[2-[(1S,2R)-2-aminocyclopentyl]acetyl]-3,4-dihydro-2H-quinoline-6-carboxylic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3.C2HF3O2/c18-14-5-1-3-11(14)10-16(20)19-8-2-4-12-9-13(17(21)22)6-7-15(12)19;3-2(4,5)1(6)7/h6-7,9,11,14H,1-5,8,10,18H2,(H,21,22);(H,6,7)/t11-,14+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTBPCOWAAISDX-YECZQDJWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)CC(=O)N2CCCC3=C2C=CC(=C3)C(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)N)CC(=O)N2CCCC3=C2C=CC(=C3)C(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2H-tetrazol-5-yl)propan-2-yl]-2-(5-thiophen-3-yltetrazol-1-yl)acetamide](/img/structure/B6978782.png)

![[3-(2,2-Difluoroethyl)-3-methylazetidin-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B6978797.png)
![[3-(3-Hydroxypyrrolidin-1-yl)azetidin-1-yl]-[3-(2-methoxyethoxy)phenyl]methanone](/img/structure/B6978804.png)

![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(5-methylimidazo[1,2-a]pyridin-2-yl)ethyl]acetamide](/img/structure/B6978821.png)

![1-[1-(3,3-Dichloroprop-2-enyl)imidazol-2-yl]propan-1-ol](/img/structure/B6978835.png)
![3-[4-(2-Hydroxycyclopentyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B6978839.png)
![1-[4-[1-(3-Methoxyphenyl)ethyl]piperazine-1-carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B6978840.png)
![tert-butyl N-[3-(2-imidazol-1-ylethylamino)-2,2-dimethylcyclobutyl]carbamate](/img/structure/B6978852.png)
![3-(aminomethyl)-N-[2-(2-methoxyphenyl)ethyl]-1,2-oxazole-4-carboxamide](/img/structure/B6978856.png)

